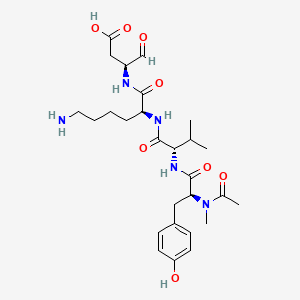
Ac-N(Me)Tyr-Val-Lys-Asp-al
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-N-Methyl-Tyrosine-Valine-Lysine-Aspartic acid-aldehyde typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
In an industrial setting, the production of Acetyl-N-Methyl-Tyrosine-Valine-Lysine-Aspartic acid-aldehyde follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place.
Analyse Des Réactions Chimiques
Types of Reactions
Acetyl-N-Methyl-Tyrosine-Valine-Lysine-Aspartic acid-aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The peptide can undergo substitution reactions at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Conversion of the aldehyde to a carboxylic acid.
Reduction: Conversion of the aldehyde to an alcohol.
Substitution: Formation of substituted peptides with modified side chains.
Applications De Recherche Scientifique
Acetyl-N-Methyl-Tyrosine-Valine-Lysine-Aspartic acid-aldehyde has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and modification studies.
Biology: Employed in the study of protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating anemia and other diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mécanisme D'action
The primary mechanism of action of Acetyl-N-Methyl-Tyrosine-Valine-Lysine-Aspartic acid-aldehyde is the inhibition of caspase-1. Caspase-1 is an enzyme involved in the inflammatory response and apoptosis. By inhibiting caspase-1, this compound can modulate inflammation and cell death pathways, making it valuable in the study of inflammatory diseases and cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetyl-Tyrosine-Valine-Lysine-Aspartic acid-aldehyde: Similar structure but lacks the N-methyl group.
Acetyl-Valine-Lysine-Aspartic acid-aldehyde: Lacks both the N-methyl group and tyrosine residue.
Acetyl-Tyrosine-Valine-Lysine-Aspartic acid-methyl ester: Contains a methyl ester instead of an aldehyde group.
Uniqueness
Acetyl-N-Methyl-Tyrosine-Valine-Lysine-Aspartic acid-aldehyde is unique due to the presence of the N-methyl group on the tyrosine residue. This modification can enhance the compound’s stability and specificity as a caspase-1 inhibitor, making it more effective in certain research applications .
Propriétés
Formule moléculaire |
C27H41N5O8 |
|---|---|
Poids moléculaire |
563.6 g/mol |
Nom IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[acetyl(methyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C27H41N5O8/c1-16(2)24(31-26(39)22(32(4)17(3)34)13-18-8-10-20(35)11-9-18)27(40)30-21(7-5-6-12-28)25(38)29-19(15-33)14-23(36)37/h8-11,15-16,19,21-22,24,35H,5-7,12-14,28H2,1-4H3,(H,29,38)(H,30,40)(H,31,39)(H,36,37)/t19-,21-,22-,24-/m0/s1 |
Clé InChI |
YDZUBBLQRCLQPS-CHLMOITFSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N(C)C(=O)C |
SMILES canonique |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)N(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


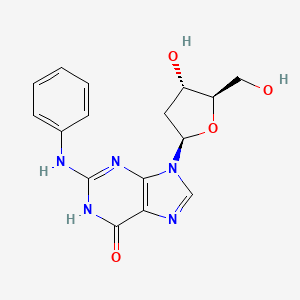
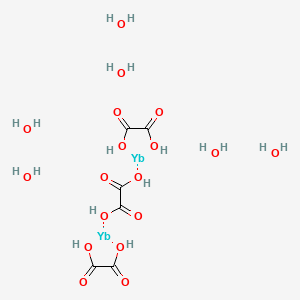
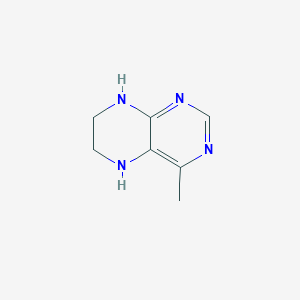
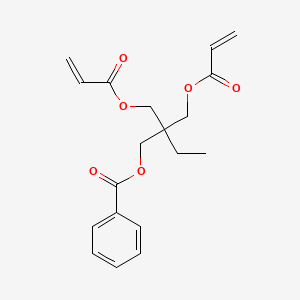
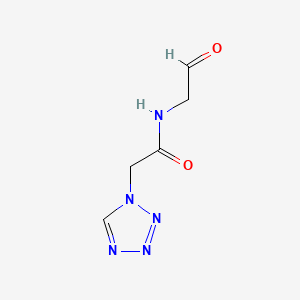
![N-[(3R,5S)-4-oxo-1-adamantyl]acetamide](/img/structure/B13828056.png)


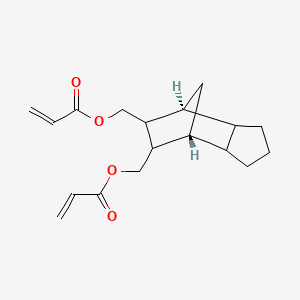
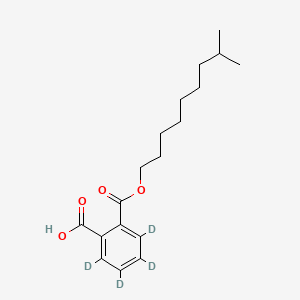
![4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride](/img/structure/B13828100.png)
![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,33S,36R,39R,51S)-5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B13828105.png)
![7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine](/img/structure/B13828112.png)

